Compound Description: This compound is a potent neutrophil elastase inhibitor currently under development by AstraZeneca. The patent application emphasizes its improved physical properties compared to its free base form. []
Compound Description: This compound was synthesized and evaluated for its inhibitory potency against kinases with a cysteine residue in their hinge region, specifically MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
Relevance: While this compound differs significantly from Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine in its overall structure, it shares the presence of a 1-methyl-1H-pyrazole moiety. This highlights the prevalence of this heterocycle in medicinal chemistry and its potential as a building block for diverse pharmacological targets.
Compound Description: TP0439150 is a potent glycine transporter 1 (GlyT1) inhibitor. It demonstrates significant effects in rodent models for schizophrenia without undesirable central nervous system side effects. []
Relevance: Similar to Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, TP0439150 features both a trifluoromethyl (-CF3) group and a substituted pyrazole ring attached to a central pyridine ring. This structural similarity suggests potential shared activity profiles or pharmacological targets for both compounds.
Compound Description: This compound, developed as a back-up for TP0439150, is another potent and orally available GlyT1 inhibitor with a favorable pharmacokinetic profile. []
Relevance: Although it differs structurally from Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine by replacing the pyrazole moiety with an imidazole ring, both compounds share the presence of a trifluoromethyl (-CF3) group and a central pyridine ring. The fact that both are potent GlyT1 inhibitors despite this difference underscores the importance of the shared structural motifs for activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.